Calcichrome
Overview
Description
Calcichrome is an organic compound known for its ability to form stable complexes with metal ions, particularly calcium. It is widely used as a selective reagent for the determination of calcium in various samples, including soil extracts and biological materials . This compound is also employed as a spectrophotometric reagent for the determination of other metal ions such as copper and magnesium .
Scientific Research Applications
Calcichrome has a wide range of scientific research applications. It is extensively used as a spectrophotometric reagent for the determination of metal ions in various samples . In chemistry, this compound is used to study the complexation behavior of metal ions and to develop new analytical methods for metal ion determination . In biology and medicine, this compound is used to measure calcium levels in biological samples, which is important for understanding various physiological processes . In industry, this compound is used in the production of dyes, inks, and plastic products due to its ability to form stable complexes with metal ions .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcichrome can be synthesized by dissolving a specific amount of the compound in double-distilled water to prepare a stock solution. For example, a solution of this compound (1x10^-3 M) can be prepared by dissolving 0.098 grams of this compound in double-distilled water and diluting it to 100 milliliters . This stock solution can then be used to prepare a series of solutions with varying concentrations by appropriate dilution.
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The compound is synthesized through a series of chemical reactions, followed by purification and crystallization processes to obtain the final product. The exact details of the industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Calcichrome undergoes various types of chemical reactions, including complexation, oxidation, and reduction. It forms stable complexes with metal ions such as calcium, copper, and magnesium . The complexation reaction typically occurs via the hydroxyl groups of this compound, and the stoichiometric ratio of the formed complex is often 1:1 .
Common Reagents and Conditions: Common reagents used in reactions with this compound include calcium chloride, copper sulfate, and magnesium chloride. The reactions are typically carried out in aqueous solutions at specific pH levels to ensure optimal complexation. For example, the complexation of this compound with calcium ions occurs at a pH of 8.5 .
Major Products Formed: The major products formed from reactions involving this compound are metal-calcichrome complexes. These complexes are often analyzed using spectrophotometric and potentiometric methods to determine the concentration of metal ions in various samples .
Mechanism of Action
The mechanism of action of calcichrome involves the formation of stable complexes with metal ions through its hydroxyl groups . The molecular targets of this compound are primarily metal ions such as calcium, copper, and magnesium. The complexation process involves the folding of this compound to create a cavity that can accommodate the metal ion, resulting in a stable complex . This complexation is often verified using spectrophotometric and potentiometric methods .
Comparison with Similar Compounds
Calcichrome is unique in its ability to form stable complexes with a wide range of metal ions. Similar compounds include other metal ion indicators and spectrophotometric reagents such as murexide and eriochrome black T. this compound is particularly selective for calcium ions and has been extensively studied for its applications in calcium determination . Its stability and selectivity make it a valuable reagent in various analytical and industrial applications .
Properties
IUPAC Name |
5-[(1,8-dihydroxy-3,6-disulfonaphthalen-2-yl)diazenyl]-4-hydroxy-3-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N4O22S6/c35-20-9-16(59(45,46)47)2-11-1-14(57(39,40)41)7-18(24(11)20)31-33-27-22(61(51,52)53)5-12-3-15(58(42,43)44)8-19(25(12)29(27)37)32-34-28-23(62(54,55)56)6-13-4-17(60(48,49)50)10-21(36)26(13)30(28)38/h1-10,35-38H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXWRHRRUAJSPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)O)O)O)O)S(=O)(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N4O22S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
980.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3810-39-7 | |
Record name | Calcichrome | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,7-Naphthalenedisulfonic acid, 5-[2-(1,8-dihydroxy-3,6-disulfo-2-naphthalenyl)diazenyl]-4-hydroxy-3-[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:6) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 5-((1,8-dihydroxy-3,6-disulphonaphthalen-2-yl)azo)-4-hydroxy-3((8-hydroxy-3,6-disulphonaphthalen-1-yl)azo)naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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